molecular formula C10H15N3O3 B1474767 1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid CAS No. 1698439-98-3

1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1474767
CAS RN: 1698439-98-3
M. Wt: 225.24 g/mol
InChI Key: PCLJVFBMKIJREQ-UHFFFAOYSA-N
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Description

The compound “1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid” is an organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The term “sec-butyl” refers to a secondary butyl group, which is a four-carbon alkyl group attached at the second carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, sec-butylamine is a colorless liquid with a fishy, ammonia-like odor .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have been reviewed for their antitumor properties. Some of these compounds have advanced to preclinical testing, highlighting their potential in developing new antitumor drugs and exploring compounds with varied biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

Research on 4-phosphorylated 1,3-azoles (including imidazoles) covers their synthesis methods and chemical and biological properties. These compounds are noted for a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. This indicates a broad spectrum of potential applications for imidazole derivatives in therapeutic and agricultural domains (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

Oxadiazole Containing Compounds in Drug Development

Oxadiazole cores, including 1,3,4-oxadiazole-containing molecules, have garnered attention in medicinal chemistry due to their versatility in applications ranging from polymers to luminescence materials and as bioisosteres for carboxylic acids, carboxamides, and esters. Their pharmacological relevance spans across antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities, suggesting a significant potential for the development of new therapeutic agents (Rana, K., Salahuddin, & Sahu, J., 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound with carboxyl and carbonyl functional groups, showcases flexibility in drug synthesis, reducing costs and simplifying processes. Its derivatives are explored for cancer treatment, medical materials, and other fields, indicating that carboxylic acid derivatives hold promise in medicinal chemistry and drug development (Zhang, M., Wang, N., Liu, J., Wang, C., Xu, Y., & Ma, L., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards would also depend on the exact structure and properties of the compound. As a general rule, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-7(2)12-9(14)5-13-4-8(10(15)16)11-6-13/h4,6-7H,3,5H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLJVFBMKIJREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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1-(2-(sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

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